molecular formula C20H21ClN2O3 B15186749 alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide CAS No. 116356-09-3

alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide

Cat. No.: B15186749
CAS No.: 116356-09-3
M. Wt: 372.8 g/mol
InChI Key: DCIVHTFEVOIFLS-UHFFFAOYSA-N
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Description

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide is a complex organic compound characterized by its unique aziridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. This modification can alter the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 4-ethoxyphenyl sulfone
  • Benzyl 4-chlorophenyl ether
  • 3-(4-Chlorophenyl)-2-oxiranylmethanone

Uniqueness

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide is unique due to its aziridine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorophenyl and ethoxyphenyl groups further enhances its versatility in various applications.

Properties

CAS No.

116356-09-3

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C20H21ClN2O3/c1-2-26-17-9-7-16(8-10-17)22-20(25)18(23-11-12-23)13-19(24)14-3-5-15(21)6-4-14/h3-10,18H,2,11-13H2,1H3,(H,22,25)

InChI Key

DCIVHTFEVOIFLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC(=O)C2=CC=C(C=C2)Cl)N3CC3

Origin of Product

United States

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